Product packaging for Butyl 3,3-dimethylbutyrate(Cat. No.:CAS No. 85204-26-8)

Butyl 3,3-dimethylbutyrate

Cat. No.: B12642028
CAS No.: 85204-26-8
M. Wt: 172.26 g/mol
InChI Key: GXSOWLLSDPRKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Definitional Framework and Structural Characterization within Ester Chemistry

Butyl 3,3-dimethylbutyrate, systematically named butyl 3,3-dimethylbutanoate, is classified as an ester. ontosight.aiechemi.com Esters are a class of chemical compounds derived from the reaction of an acid with an alcohol. In this specific case, it is the butyl ester of 3,3-dimethylbutyric acid. ontosight.ai The structure consists of a butyl group (a four-carbon alkyl chain) attached to the oxygen atom of the carboxylate group of 3,3-dimethylbutyric acid. This structure is characterized by the presence of a bulky tert-butyl group on the acid moiety, which influences its physical and chemical properties.

The compound's identity is unequivocally established by its CAS (Chemical Abstracts Service) registry number: 85204-26-8. echemi.com Its molecular formula is C10H20O2, and it has a molecular weight of approximately 172.27 g/mol . ontosight.ai The presence of both a polar ester group and nonpolar alkyl chains gives the molecule moderate lipophilicity, a key factor in its physical properties and applications.

Physicochemical Properties of this compound

Property Value
Molecular Formula C10H20O2
Molecular Weight 172.27 g/mol
CAS Number 85204-26-8
Boiling Point 77.5-78 °C @ 16 Torr
Density 0.8524 g/cm³ @ 25.8 °C
Refractive Index 1.422

| Flash Point | 64.7 °C |

This table contains data sourced from multiple chemical suppliers and databases. echemi.com

Foundational Research Interest and Scope across Chemical and Biochemical Sciences

The foundational research interest in this compound is primarily centered on two areas: its application in the flavor and fragrance industry and its role as a building block in organic synthesis.

Due to its characteristic fruity and floral notes, it is utilized as a flavor and fragrance agent in consumer products such as perfumes, cosmetics, and some food products. ontosight.aiontosight.ai This application is a direct consequence of its chemical structure, as many volatile esters with similar molecular weights are known for their pleasant aromas.

In the realm of organic synthesis, this compound serves as a simple ester that can be used as a starting material or an intermediate for creating more complex molecules. ontosight.ai The ester functional group can undergo various chemical transformations, such as hydrolysis back to 3,3-dimethylbutyric acid and butanol, or transesterification with other alcohols. The parent acid, 3,3-dimethylbutyric acid, is a known building block in the synthesis of pharmaceuticals and agrochemicals.

Current Research Trajectories and Identified Knowledge Gaps

A review of current academic literature indicates that this compound is not a major subject of dedicated research. Its role is more of a supporting one, often as a reference compound or a simple synthetic intermediate. The bulk of relevant contemporary research focuses on more complex molecules that contain the 3,3-dimethylbutyrate moiety.

For instance, derivatives of its parent acid, 3,3-dimethylbutyric acid, are investigated for various biological activities. However, specific studies detailing novel applications or in-depth biological investigations of this compound itself are scarce. This represents a significant knowledge gap. While its properties as a fragrance and flavor agent are well-established commercially, there is limited publicly available academic research on its specific interactions with olfactory receptors or its metabolic fate in biological systems in the context of flavor science.

Future research could potentially explore the following areas:

Detailed studies on the sensory properties and receptor interactions of this compound.

Investigation into its potential as a biocompatible solvent or plasticizer, given its ester nature.

Exploration of its use in the synthesis of novel polymers or other materials where the bulky tert-butyl group could impart unique physical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B12642028 Butyl 3,3-dimethylbutyrate CAS No. 85204-26-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85204-26-8

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

butyl 3,3-dimethylbutanoate

InChI

InChI=1S/C10H20O2/c1-5-6-7-12-9(11)8-10(2,3)4/h5-8H2,1-4H3

InChI Key

GXSOWLLSDPRKOM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(C)(C)C

Origin of Product

United States

Sophisticated Analytical and Spectroscopic Characterization Techniques

Advanced Chromatographic Separations

Chromatographic techniques are fundamental for the separation and quantification of Butyl 3,3-dimethylbutyrate from complex matrices. Gas and liquid chromatography, often coupled with mass spectrometry, offer high resolution and sensitivity for its analysis.

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. When coupled with mass spectrometry (GC-MS), it allows for both separation and identification. In a typical GC-MS analysis, the compound is separated on a capillary column and subsequently ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.

For this compound, electron ionization (EI) at 70 eV is a common ionization method (GC-EI-MS). The fragmentation pattern is characteristic of the molecule's structure. A key fragment ion observed for the dimethylbutyrate moiety is at a mass-to-charge ratio (m/z) of 71. This fragment corresponds to the [C4H7O]+ ion, resulting from the cleavage of the ester bond.

Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC-TOFMS) is particularly useful for the analysis of complex mixtures of volatile organic compounds (VOCs) due to its high acquisition speed and mass accuracy. This technique allows for the deconvolution of co-eluting peaks and accurate mass measurements, aiding in the confident identification of this compound in various samples.

Gas Chromatography-Solid-State Infrared (GC-sIR) detection is a less common but powerful technique that provides real-time infrared spectra of eluting compounds. This can be used to identify functional groups and confirm the ester nature of this compound as it passes through the detector.

Table 1: Representative GC-MS Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z)Proposed Fragment IonRelative Intensity
172[M]+ (Molecular Ion)Low
117[M - C4H9]+Moderate
71[C4H7O]+High (Base Peak)
57[C4H9]+High
41[C3H5]+Moderate

While GC is often preferred for volatile esters, liquid chromatography offers a viable alternative, particularly for non-volatile or thermally sensitive samples. High-Performance Liquid Chromatography (HPLC) can be used for the analysis of this compound. A typical method involves a reverse-phase C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid for improved peak shape. For mass spectrometry detection, volatile modifiers like formic acid are used.

Ultra-High-Performance Liquid Chromatography (UPLC) systems, which use smaller particle size columns, can be employed for faster analysis times and improved resolution compared to conventional HPLC researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the sensitive and selective quantification of this compound. Electrospray ionization (ESI) is a common ionization source for LC-MS, which can generate protonated molecules [M+H]+ or adducts with ions from the mobile phase, such as sodium [M+Na]+.

Ultra-High-Performance Liquid Chromatography coupled with UV-Vis detection (UHPLC-UV/VIS) can be used for the quantification of esters, although this compound lacks a strong chromophore, limiting its sensitivity with this detector.

High-Resolution Mass Spectrometry coupled with LC (HR-LC-MS), such as HPLC-QTOF-MS/MS, provides highly accurate mass measurements, which can be used to confirm the elemental composition of this compound and its fragments, further enhancing the confidence in its identification.

Table 2: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnReverse-Phase C18
Mobile PhaseAcetonitrile and Water with 0.1% Formic Acid
DetectionMass Spectrometry (ESI+)
Flow Rate0.5 mL/min
Injection Volume5 µL

Solid-State Structural Determination: X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com For a compound like this compound, which is a liquid at room temperature, single-crystal X-ray diffraction studies would necessitate growing a high-quality single crystal at low temperatures.

The process of growing suitable single crystals can be challenging and may involve techniques like slow evaporation of a solvent from a solution of the compound. york.ac.uk The choice of solvent is critical, with ethanol, isopropanol, and ethyl acetate (B1210297) being common options. york.ac.ukmdpi.com

Once a suitable crystal is obtained, XRD analysis provides detailed information about:

Unit cell dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Space group: The set of symmetry operations that describe the arrangement of molecules within the crystal lattice.

Atomic coordinates: The precise position of each atom within the unit cell.

Thermal Decomposition and Stability Profiling (TGA, DTG, DSC)

Thermal analysis techniques are essential for evaluating the stability of a compound as a function of temperature. labmanager.comnetzsch.com Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Scanning Calorimetry (DSC) provide complementary information about the thermal behavior of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. robertson-microlit.com This technique is used to determine the temperatures at which the compound decomposes. For volatile compounds like esters, TGA can also indicate the boiling point. The thermal stability of alkyl esters is influenced by the structure of the ester substituent. semanticscholar.org

Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve, plotting the rate of mass change against temperature. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rate, providing a clearer indication of the onset and completion of thermal events. nih.govmdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. labmanager.comrobertson-microlit.com DSC can detect physical transitions such as melting and boiling, as well as chemical reactions like decomposition. labmanager.com It provides information on the enthalpy changes associated with these processes.

A typical thermal analysis of an alkyl ester would reveal its boiling point and the temperature range of its decomposition. scielo.br The decomposition of simple esters often proceeds through mechanisms like β-scission or de-esterification. semanticscholar.org Studies on similar compounds, such as n-butyl nitrate, show that decomposition can be initiated by the cleavage of the weakest bond in the molecule. caprysses.fr The thermal stability of esters can be influenced by the presence of antioxidants. pttz.org

Table 2: Hypothetical Thermal Analysis Data for a Simple Alkyl Ester

Thermal EventTemperature Range (°C)TechniqueObservation
Boiling150 - 170TGA/DSCEndothermic peak (DSC), sharp weight loss (TGA)
Decomposition> 250TGA/DTG/DSCExothermic/Endothermic peaks (DSC), gradual or rapid weight loss (TGA), peaks in DTG curve

Methodologies for Impurity Profiling and Trace Level Analysis

Ensuring the purity of this compound is critical for its intended applications. Impurity profiling involves the identification and quantification of any unwanted substances present in the compound. nih.gov These impurities can originate from the starting materials, byproducts of the synthesis, or degradation products.

The synthesis of this compound typically involves the esterification of 3,3-dimethylbutyric acid with butanol. Potential impurities could therefore include unreacted starting materials or byproducts from side reactions.

Gas Chromatography (GC) is a primary technique for separating volatile and semi-volatile impurities. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) , it becomes a powerful tool for both qualitative and quantitative analysis.

GC-FID: Provides high sensitivity for organic compounds, allowing for the quantification of impurities at trace levels.

GC-MS: Combines the separation power of GC with the identification capabilities of MS. thermofisher.com Mass spectrometry provides information about the molecular weight and fragmentation pattern of each impurity, enabling its structural elucidation. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, facilitating the determination of the elemental composition of unknown impurities. thermofisher.com

For trace level analysis, techniques like headspace sampling or solid-phase microextraction (SPME) can be employed to concentrate volatile impurities before GC analysis. researchgate.net A comprehensive impurity profiling strategy would involve the use of these hyphenated techniques to build a complete picture of the purity of the this compound sample. nih.gov

Mechanistic and Kinetic Studies of Butyl 3,3 Dimethylbutyrate Reactions

Elucidation of Reaction Mechanisms in Ester Formation and Transformation

The primary method for synthesizing Butyl 3,3-dimethylbutyrate is the Fischer esterification, an acid-catalyzed condensation reaction between 3,3-dimethylbutanoic acid and butanol. jove.commasterorganicchemistry.com This reaction is a reversible equilibrium process where a molecule of water is eliminated for each molecule of ester formed. masterorganicchemistry.comorganic-chemistry.org

The mechanism proceeds through a series of distinct steps: chemistrysteps.comjk-sci.com

Protonation of the Carbonyl Group: A strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of 3,3-dimethylbutanoic acid. masterorganicchemistry.com This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. organic-chemistry.orgchemistrysteps.com

Nucleophilic Attack: A molecule of butanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.comjk-sci.com

Proton Transfer: A proton is transferred from the oxonium ion (formerly the alcohol's hydroxyl group) to one of the original hydroxyl groups of the carboxylic acid. This converts one of the hydroxyls into a good leaving group, water. masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.comjk-sci.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. masterorganicchemistry.com

Kinetic Investigations of Chemical Degradation Pathways (Referencing Analogous Compounds)

The chemical degradation of this compound, like other aliphatic esters, primarily occurs through hydrolysis and thermal decomposition. Kinetic data for this specific ester is not widely available, but analysis of analogous compounds provides a strong basis for understanding its degradation pathways.

Hydrolysis: Ester hydrolysis is the reverse of Fischer esterification and can be catalyzed by either acid or base. masterorganicchemistry.com Alkaline hydrolysis, also known as saponification, is a common degradation pathway that is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol. pressbooks.pub The mechanism is typically a bimolecular nucleophilic acyl substitution (BAC2), where a hydroxide (B78521) ion attacks the carbonyl carbon. nih.govepa.gov This process follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org

Kinetic parameters for the alkaline hydrolysis of various aliphatic esters demonstrate how structure affects reactivity. The steric hindrance provided by the neopentyl group in this compound would be expected to decrease the rate of hydrolysis compared to less hindered esters like methyl acetate (B1210297) or ethyl acetate. uv.es

Table 1: Kinetic Data for Alkaline Hydrolysis of Analogous Esters (25°C)

CompoundSecond-Order Rate Constant (k) (M⁻¹ hr⁻¹)Half-Life (at pH 7)
Methyl Acetate6551.2 years epa.gov
Ethyl Benzoate908.8 years epa.gov
Di-n-butylphthalate3622 years epa.gov

Thermal Degradation: At elevated temperatures (starting around 275°C for aliphatic polyesters), esters can undergo thermal degradation. dtic.mildtic.mil For esters containing a β-hydrogen on the alcohol portion, a primary degradation mechanism is a non-radical, intramolecular elimination reaction that proceeds through a six-membered cyclic transition state. dtic.milresearchgate.net This process results in the formation of an alkene (in this case, butene) and a carboxylic acid (3,3-dimethylbutanoic acid). researchgate.net The activation energy for this type of degradation in similar aliphatic polyesters is reported to be in the range of 44-45 kcal/mol. dtic.mil

Analysis of Radical Intermediates and Hydrogen Abstraction Processes in Ester Reactions

Ester molecules can react with free radicals, such as the hydroxyl radical (•OH), which are prevalent in atmospheric and biological systems. These reactions typically proceed via hydrogen atom abstraction (HAT), where a hydrogen atom is removed from the ester to form water and a carbon-centered ester radical. nih.govwikipedia.org

This compound presents several distinct sites from which a hydrogen atom can be abstracted. The reactivity of each site depends on the C-H bond dissociation energy, with weaker bonds being more susceptible to abstraction. In general, hydrogens on carbons alpha to an oxygen atom (either the carbonyl or the ether oxygen) are more readily abstracted. nih.gov

Potential sites for hydrogen abstraction on this compound include:

The methylene (B1212753) (-CH₂-) group adjacent to the carbonyl group.

The nine equivalent methyl (-CH₃) hydrogens of the tert-butyl group.

The various methylene (-CH₂-) groups along the butyl chain.

The terminal methyl (-CH₃) group of the butyl chain.

Theoretical studies on simpler esters have shown that abstraction from the carbon adjacent to the ether oxygen is often a kinetically favored pathway. nih.gov Once formed, these carbon-centered radicals are key intermediates that can participate in further reactions, such as oxidation in the presence of O₂ or rearrangement. libretexts.org

Table 2: Potential Radical Intermediates from Hydrogen Abstraction of this compound

Abstraction SiteStructure of Radical Intermediate
α-Carbon (Acid Moiety)(CH₃)₃C-ĊH-C(=O)O-(CH₂)₃CH₃
tert-Butyl Group•CH₂-(CH₃)₂C-CH₂-C(=O)O-(CH₂)₃CH₃
α-Carbon (Alcohol Moiety)(CH₃)₃C-CH₂-C(=O)O-ĊH-(CH₂)₂CH₃
β-Carbon (Alcohol Moiety)(CH₃)₃C-CH₂-C(=O)O-CH₂-ĊH-CH₂CH₃
γ-Carbon (Alcohol Moiety)(CH₃)₃C-CH₂-C(=O)O-(CH₂)₂-ĊH-CH₃
δ-Carbon (Alcohol Moiety)(CH₃)₃C-CH₂-C(=O)O-(CH₂)₃-ĊH₂

Catalytic Influence on Reaction Kinetics and Stereoselectivity

Catalysts play a crucial role in controlling the kinetics of ester formation. In the Fischer esterification of this compound, a strong acid catalyst is essential for achieving a reasonable reaction rate. chembam.com

Influence on Kinetics: The uncatalyzed reaction between a carboxylic acid and an alcohol is extremely slow because carboxylic acids are poor electrophiles. jove.com The acid catalyst functions by protonating the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and thus more reactive towards the alcohol nucleophile. organic-chemistry.orgchemistrysteps.com This lowers the activation energy of the nucleophilic addition step, thereby accelerating the rate at which equilibrium is reached. nih.gov Both Brønsted acids (e.g., H₂SO₄) and Lewis acids can catalyze the reaction. organic-chemistry.org The catalyst increases the rate of both the forward (esterification) and reverse (hydrolysis) reactions. masterorganicchemistry.com

Table 3: Comparison of Catalyzed vs. Uncatalyzed Esterification

ConditionRelative Reaction RateKey Feature
UncatalyzedVery SlowHigh activation energy; carbonyl carbon is not activated.
Acid-CatalyzedFastLower activation energy; catalyst protonates carbonyl oxygen, increasing electrophilicity of the carbonyl carbon. chemistrysteps.com

Influence on Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the synthesis of this compound from 3,3-dimethylbutanoic acid and butanol, the issue of stereoselectivity is not applicable. Neither of the reactants possesses a chiral center, and no new chiral centers are formed during the reaction. Consequently, the product is achiral, and there is only one possible stereoisomer. While catalytic influence on stereoselectivity is a critical consideration in many other organic reactions, particularly those involving chiral substrates or catalysts, it does not play a role in this specific transformation.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For a compound like butyl 3,3-dimethylbutyrate, DFT calculations would be employed to determine key electronic properties that govern its reactivity and spectroscopic behavior.

Key Applications of DFT:

Molecular Orbital Analysis: DFT can be used to calculate the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. For esters, the HOMO is typically localized on the oxygen atoms of the ester group, while the LUMO is centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. The molecular electrostatic potential (MEP) map would visualize the electrophilic and nucleophilic sites. In this compound, the carbonyl oxygen would be a region of high electron density (negative potential), while the carbonyl carbon would be electron-deficient (positive potential).

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to quantify the partial charges on each atom. This provides a more detailed picture of the polarity of bonds, such as the C=O and C-O bonds within the ester functional group.

In studies of similar molecules, DFT methods such as B3LYP with various basis sets (e.g., 6-31G*) are commonly used to optimize the geometry and calculate electronic properties. researchgate.net For this compound, such calculations would provide fundamental insights into its electronic characteristics, which are essential for understanding its behavior in chemical reactions.

Molecular Modeling and Simulation Approaches for Conformational Analysis and Intermolecular Interactions

The flexibility of the butyl group and the rotation around the C-O single bond in this compound mean that it can exist in multiple conformations. Molecular modeling and simulation are key to understanding this conformational landscape.

Conformational Analysis:

The study of how a molecule's energy changes with the rotation of its single bonds is known as conformational analysis. lumenlearning.com For this compound, the most significant rotations would be around the C-O bond of the ester and the C-C bonds of the butyl chain. Computational methods can be used to identify the most stable conformers (those with the lowest energy). ifes.edu.br This is typically done by performing a systematic or stochastic conformational search, followed by geometry optimization of the resulting structures using quantum mechanical methods. nih.gov For example, studies on glycine methyl ester have shown that the most stable conformation is stabilized by intramolecular hydrogen bonds. researchgate.net While this compound lacks hydrogen bond donors, the principles of identifying stable conformers by minimizing steric hindrance are the same. lumenlearning.com

Intermolecular Interactions:

Molecular simulations, such as molecular dynamics (MD), can be used to study how molecules of this compound interact with each other and with other molecules in solution. These simulations can provide information about:

Liquid Structure: The arrangement of molecules in the liquid phase can be characterized by calculating radial distribution functions.

Thermodynamic Properties: Properties such as the heat of vaporization and density can be estimated from simulations.

Solvation Effects: The interaction of this compound with solvent molecules can be modeled to understand its solubility and the influence of the solvent on its conformational preferences and reactivity.

The following table outlines the key rotational bonds in this compound that would be the focus of a conformational analysis.

Bond DescriptionAtoms InvolvedExpected Low-Energy Conformations
Ester C-O Single Bond(C=O)C -O -CH₂syn and anti conformations, with syn typically being more stable.
Butyl Chain C-C Bonds (α-β, β-γ)O-CH₂ -CH₂ -CH₂-CH₃ and O-CH₂-CH₂ -CH₂ -CH₃Staggered conformations (gauche and anti) are favored over eclipsed. lumenlearning.com

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. faccts.de These calculations are highly sensitive to the molecular geometry, so it is crucial to use an accurately optimized structure or a Boltzmann-averaged spectrum over the most stable conformers. faccts.de Machine learning approaches are also becoming increasingly accurate for predicting NMR spectra. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. These predicted frequencies correspond to the peaks in an IR spectrum. For this compound, the most prominent peak would be the C=O stretching vibration of the ester group. Comparing the calculated spectrum to an experimental one can help in assigning the observed peaks to specific vibrational modes.

Mass Spectrometry: While direct prediction of a mass spectrum is complex, computational methods can be used to study the fragmentation pathways of the molecular ion. By calculating the energies of different fragments, it is possible to predict the most likely fragmentation patterns that would be observed in a mass spectrometer.

The table below shows a hypothetical comparison of experimental and computationally predicted spectroscopic data for a key functional group in a molecule like this compound.

Spectroscopic TechniqueKey FeatureTypical Experimental Value (for esters)Computational Prediction Method
¹³C NMRCarbonyl Carbon (C=O)170-180 ppmDFT with GIAO method faccts.de
IR SpectroscopyCarbonyl Stretch (C=O)1735-1750 cm⁻¹DFT frequency calculation

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations can provide detailed insights into the mechanisms of chemical reactions, including the identification of intermediates and transition states. A key reaction for esters is hydrolysis.

Acid-Catalyzed Hydrolysis:

The acid-catalyzed hydrolysis of esters typically proceeds through the AAC2 mechanism. ucoz.com Computational studies on similar esters have elucidated the following steps: researchgate.net

Protonation: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. libretexts.org

Nucleophilic Attack: A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate. Theoretical studies have shown that the inclusion of additional water molecules in the calculation can be important for accurately modeling this step. researchgate.net

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

Leaving Group Departure: The alcohol moiety (butanol) departs as a neutral molecule.

Deprotonation: The protonated carboxylic acid is deprotonated to yield the final product.

Computational chemists can model this pathway by locating the transition state for the rate-determining step (often the nucleophilic attack or the departure of the leaving group) and calculating its energy. researchgate.net The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is related to the reaction rate.

Base-Promoted Hydrolysis (Saponification):

The mechanism for base-promoted hydrolysis (BAC2) can also be studied computationally. chemistrysteps.com This reaction involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the alkoxide leaving group. Theoretical calculations can be used to compare the activation energies of the acid- and base-catalyzed pathways.

Studies on Non-Covalent Interactions and Molecular Recognition

While less central to the fundamental properties of this compound itself, the study of its non-covalent interactions is important for understanding its behavior in mixtures and its potential role in more complex systems.

Interactions in Binary Mixtures: Computational studies can be used to investigate the interactions between this compound and other molecules, such as solvents. For example, research on binary mixtures of butyl acetate (B1210297) with alkoxyethanols has used computational parameters to understand the forces between the ester and hydroxyl groups. researchgate.net Similar studies could be performed for this compound to predict its mixing properties with various solvents.

Molecular Recognition: In the context of biochemistry or materials science, computational docking simulations could be used to predict how this compound might bind to a receptor or surface. These simulations calculate the preferred orientation of the molecule when bound to a target and estimate the strength of the interaction.

Strategic Role As a Chemical Precursor and Molecular Scaffold

Utility in the Synthesis of Pharmaceutical Intermediates

While Butyl 3,3-dimethylbutyrate is not a direct precursor in many large-scale pharmaceutical syntheses, its parent acid, 3,3-dimethylbutyric acid, is a recognized intermediate in the creation of medicinal compounds. rsc.orgresearchgate.netgoogle.com this compound can be readily hydrolyzed to yield 3,3-dimethylbutyric acid, thus serving as a stable and convenient starting material or storage form for this key precursor.

The 3,3-dimethylbutyrate group is a valuable moiety in the design of prodrugs, where it can be attached to a parent drug molecule to enhance its lipophilicity and bioavailability. An example of this is its incorporation in prodrugs like Prednisolone butyl acetate (B1210297). Structure-activity relationship (SAR) studies often evaluate the effect of the ester chain length, such as comparing ethyl versus butyl esters, on pharmacokinetic parameters like half-life and tissue distribution. Furthermore, 3,3-dimethylbutyric acid has been utilized in the synthesis of imidazo[4,5-c]pyridine derivatives, which have shown potential as antimicrobial agents. google.comresearchgate.net

Recent research has also shed light on the biological activities of 3,3-dimethylbutyric acid itself. A 2024 study found that 3,3-dimethyl-1-butanol (B44104) and its metabolite, 3,3-dimethylbutyric acid, were effective in ameliorating collagen-induced arthritis in a murine model, suggesting direct immunomodulatory effects. google.com

Application in Agrochemical Development

The 3,3-dimethylbutyrate structure is a key component in the development of modern agrochemicals, particularly insecticides. rsc.orggoogle.comresearchgate.netnih.gov The parent compound, 3,3-dimethylbutyric acid, is a crucial intermediate in the synthesis of a class of insecticides and acaricides known as spirocyclic tetronic acid derivatives. chemicalbook.com

A prominent example is the insecticide Spiromesifen, which is chemically defined as 2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl 3,3-dimethylbutanoate. researchgate.netredalyc.org The synthesis of Spiromesifen involves the acylation of a tetronic acid intermediate with 3,3-dimethylbutyryl chloride. chemicalbook.comuvic.ca This acid chloride is readily prepared from 3,3-dimethylbutyric acid, which can, in turn, be sourced from the hydrolysis of its esters, such as this compound.

The synthesis of 3,3-dimethylbutyric acid for these applications can be achieved through various routes, including the reaction of trimethylpyruvic acid with hydrazine. researchgate.net The presence of the 3,3-dimethylbutyrate moiety in Spiromesifen is critical for its mode of action, which involves the inhibition of lipid biosynthesis in insects and mites. redalyc.org

Agrochemical Chemical Name Role of 3,3-Dimethylbutyrate Moiety
Spiromesifen2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl 3,3-dimethylbutanoateEssential component for insecticidal and acaricidal activity

Constituent Moiety in Synthetic Cannabinoid Receptor Agonist (SCRA) Research

The 3,3-dimethylbutyrate scaffold, in the form of a tert-leucine amide, is a significant structural feature in a number of potent synthetic cannabinoid receptor agonists (SCRAs). These substances are designed to mimic the effects of THC, the primary psychoactive component of cannabis, by binding to and activating cannabinoid receptors in the brain and other organs.

One notable example of an SCRA containing this structural motif is ADB-BUTINACA. chemicalbook.com Its chemical name is N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide. nih.govchemicalbook.com In ADB-BUTINACA, the 3,3-dimethylbutyrate-like structure is present as an amide of tert-leucine (2-amino-3,3-dimethylbutanoic acid). This component of the molecule plays a crucial role in its high affinity for and potent activation of the CB1 and CB2 cannabinoid receptors. chemicalbook.com

The synthesis of ADB-BUTINACA and its analogs is a multi-step process that typically starts from methyl indazole-3-carboxylate. chemicalbook.com While the synthesis is considered straightforward, it requires a well-equipped chemical laboratory and skilled personnel. chemicalbook.com

SCRA Chemical Name Structural Role of 3,3-Dimethylbutyrate-like Moiety
ADB-BUTINACAN-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamideForms a tert-leucinamide head group essential for high-affinity receptor binding and potent agonist activity.

Structure-activity relationship (SAR) studies of synthetic cannabinoids have revealed that the 3,3-dimethylbutyrate-like moiety, particularly in the form of a tert-leucinamide, is a key determinant of their potency and efficacy. The bulky tert-butyl group in this part of the molecule significantly influences its interaction with the cannabinoid receptors.

Research comparing SCRAs with and without the second methyl group at the 3-position of the butanoate/butanamide structure has shown a dramatic increase in both binding affinity and agonist efficacy with the 3,3-dimethyl configuration. This suggests that the steric bulk of the tert-butyl group is crucial for optimal orientation and interaction within the receptor's binding pocket.

In the case of ADB-BUTINACA, it has been shown to be a potent full agonist at both CB1 and CB2 receptors, with a high binding affinity. chemicalbook.com This high potency is attributed in large part to the presence of the N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) head group. The metabolism of ADB-BUTINACA has been studied, with monohydroxylation being a primary metabolic pathway. chemicalbook.com

Importance as a Chiral Synthon in Enantioselective Syntheses

The use of enantiomerically pure starting materials is a cornerstone of modern asymmetric synthesis, allowing for the construction of complex chiral molecules with a high degree of stereocontrol. The collection of readily available, enantiopure natural products and their derivatives used for this purpose is known as the "chiral pool". google.com

While this compound itself is an achiral molecule, its parent acid, 3,3-dimethylbutyric acid, can be a precursor to chiral derivatives. The introduction of a stereocenter, for example at the 2-position, would create a chiral building block. However, based on a review of the available literature, there are no prominent, specific examples of this compound or its direct derivatives being widely used as a chiral synthon in enantioselective syntheses.

The principles of asymmetric synthesis often involve the use of chiral auxiliaries, reagents, or catalysts to induce stereoselectivity in a reaction. While the 3,3-dimethylbutyrate scaffold has the potential to be incorporated into such systems, its application in this specific area of enantioselective synthesis is not well-documented in the reviewed scientific literature.

Research into its Role in Flavor and Fragrance Chemical Synthesis

Esters are a well-known class of compounds that contribute to the natural aromas of fruits and flowers, and are therefore widely used in the flavor and fragrance industry. This compound is noted for its characteristic fruity and floral notes, making it a useful component in the formulation of perfumes, cosmetics, and some food products.

While many simple esters like butyl butyrate (B1204436) are used extensively, the specific application of this compound is more specialized. Its bulky tert-butyl group influences its volatility and olfactory properties, distinguishing it from other butyl esters.

Biological and Biochemical Research Perspectives

Investigation of Immunomodulatory Effects and Cellular Responses

Research into 3,3-dimethylbutyrate has uncovered significant immunomodulatory activity, particularly in its ability to influence the behavior of immune cells and their signaling molecules.

Modulation of Proinflammatory Cytokine Secretion from Immune Cells

Studies have demonstrated that 3,3-dimethylbutyrate (DMBut), a metabolite of 3,3-dimethyl-1-butanol (B44104) (DMB), can directly modulate the secretion of proinflammatory cytokines from macrophages. nih.gov In experiments using bone marrow-derived macrophages from mice, DMBut was shown to significantly reduce the secretion of key inflammatory mediators, Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), when the cells were stimulated with lipopolysaccharide (LPS). nih.gov

This anti-inflammatory effect was observed in a reverse dose-dependent manner, where lower concentrations of DMBut resulted in a more pronounced reduction of these cytokines. nih.gov These findings suggest that 3,3-dimethylbutyrate may play a protective role in inflammatory conditions by directly suppressing the production of cytokines that drive inflammation. nih.gov

Table 1: Effect of 3,3-Dimethylbutyrate (DMBut) on Proinflammatory Cytokine Secretion from LPS-Stimulated Macrophages


DMBut Concentration (µM)Effect on IL-1β SecretionEffect on IL-6 Secretion
25ReducedReduced
50ReducedReduced
75ReducedReduced
100ReducedReduced

This table summarizes the observed reduction in proinflammatory cytokines IL-1β and IL-6 from LPS-stimulated macrophages upon treatment with various concentrations of 3,3-dimethylbutyrate, as described in scientific literature. nih.gov

Metabolic Fate and Biotransformation Pathways of 3,3-Dimethylbutyrate and its Derivatives

The metabolic journey of 3,3-dimethylbutyrate begins with its precursor, 3,3-dimethyl-1-butanol (DMB). nih.gov Following oral administration in mice, DMB is absorbed and undergoes metabolism within the host. nih.gov It is hypothesized that DMB is subject to first-pass metabolism in the liver, where it is converted into 3,3-dimethylbutyrate (DMBut). nih.gov

This biotransformation is likely mediated by alcohol dehydrogenase (ADH), an enzyme that oxidizes alcohols to aldehydes. nih.govwikipedia.org The predicted intermediate, 3,3-dimethylbutyric aldehyde, is presumed to be transient and rapidly metabolized further to the more stable 3,3-dimethylbutyrate. nih.gov Both DMB and its metabolite DMBut have been detected in the serum and liver of treated mice, confirming systemic uptake and conversion. nih.gov Further downstream, the metabolic pathway can lead to the formation of the acylcarnitine conjugate of DMB, known as DMBC, which has been identified in urine. nih.gov

Enzymatic Transformations and Biocatalytic Activity within Biological Systems

The biotransformation of compounds structurally related to Butyl 3,3-dimethylbutyrate highlights the role of specific enzyme classes in their metabolism. The conversion of the precursor alcohol, 3,3-dimethyl-1-butanol, to the corresponding aldehyde is a critical step catalyzed by alcohol dehydrogenases (ADHs). wikipedia.orgresearchgate.net ADHs are a group of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org The liver class 1 ADH is primarily responsible for the metabolism of many common alcohols. nih.gov

In the broader context of biocatalysis, lipases are a class of enzymes extensively used for the synthesis and transformation of esters, including various butyrate (B1204436) esters. scispace.comepa.govnih.gov Lipase (B570770) B from Candida antarctica (CALB) is a particularly robust and versatile biocatalyst employed for this purpose. scispace.comnih.gov Research on enzymatic esterification has shown that CALB can effectively catalyze the synthesis of esters like methyl butyrate, ethyl butyrate, and butyl butyrate. scispace.comepa.gov These enzymatic reactions are valued for their high selectivity and ability to proceed under mild conditions, making them a cornerstone of green chemistry applications in the flavor, fragrance, and pharmaceutical industries. scispace.com

Table 2: List of Compounds Mentioned


Compound NameAbbreviation
This compound-
3,3-dimethyl-1-butanolDMB
3,3-dimethylbutyrateDMBut
Interleukin-1βIL-1β
Interleukin-6IL-6
LipopolysaccharideLPS
Acylcarnitine conjugate of DMBDMBC
Alcohol dehydrogenaseADH
Methyl butyrate-
Ethyl butyrate-

Future Directions and Emerging Research Frontiers

Development of Sustainable and Atom-Economical Synthetic Methodologies

The chemical industry is undergoing a significant shift towards greener and more sustainable practices. For the synthesis of esters like Butyl 3,3-dimethylbutyrate, this translates into the development of methodologies that are not only efficient but also environmentally benign.

A primary focus is on atom economy , a concept that emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product. uhcl.edu Traditional esterification methods often generate significant waste. acs.org In contrast, modern approaches aim to be more atom-economical. For instance, ruthenium-catalyzed reductive ester synthesis from aldehydes or ketones and carboxylic acids using carbon monoxide as a deoxygenating agent presents a more sustainable alternative to traditional methods. acs.orgnih.gov This process avoids the production of stoichiometric waste, a common issue with methods that use activated carboxylic acid derivatives. acs.org

Green chemistry principles are also at the forefront of synthetic innovation. This includes the use of reusable catalysts, such as the Dowex H+/NaI system, which offers an effective, high-yielding, and non-toxic approach to esterification under mild conditions. nih.govacs.org Another novel, environmentally friendly technique is the aerosolization of alcohols and organic acids, which can achieve near-quantitative ester yields without the need for heat or catalysts. digitellinc.com

Furthermore, biocatalysis , primarily utilizing lipases, is gaining traction for ester synthesis. Enzymatic reactions offer several advantages, including mild operating conditions, high selectivity, reduced byproduct formation, and compatibility with green chemistry principles. researchgate.net

Comparison of Synthetic Methodologies for Esters
MethodologyKey PrinciplesAdvantagesChallenges
Traditional EsterificationAcid-catalyzed reaction of carboxylic acids and alcohols.Well-established and widely used.Often requires harsh conditions, generates waste, and has low atom economy.
Ruthenium-Catalyzed SynthesisReductive ester synthesis using a ruthenium catalyst and carbon monoxide.High atom economy, less wasteful. acs.orgRequires specialized catalysts and handling of carbon monoxide.
Dowex H+/NaI SystemUtilizes a reusable cation-exchange resin as a catalyst.Environmentally friendly, high-yielding, non-toxic, reusable catalyst. nih.govacs.orgMay have limitations with certain substrates.
AerosolizationAtomization of bulk solutions of alcohols and organic acids.No catalyst or heat required, highly efficient for smaller acids. digitellinc.comYields may be lower for larger acids, sensitive to water content. digitellinc.com
Biocatalysis (Lipases)Enzyme-catalyzed esterification.Mild conditions, high selectivity, reduced byproducts, environmentally friendly. researchgate.netEnzyme stability and cost can be a factor.

Innovations in Ultrasensitive Analytical Techniques for Complex Matrices

The detection and quantification of volatile organic compounds (VOCs) like this compound in complex matrices such as food, beverages, and biological samples present significant analytical challenges. mdpi.com The development of ultrasensitive analytical techniques is crucial for quality control, flavor and fragrance analysis, and biomedical research.

Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone for the analysis of volatile compounds. alwsci.com Innovations in this area focus on improving sensitivity and resolution. alwsci.com Techniques like Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS are widely used for their simplicity and efficiency in extracting volatiles from complex samples without the need for solvents. mdpi.comalwsci.com

Other advanced techniques include:

Gas Chromatography-Olfactometry (GC-O) , which combines the separation power of GC with human sensory evaluation to identify key odor-active compounds. acs.org

Electronic Noses (E-noses) , which are arrays of gas sensors that can provide a "fingerprint" of a sample's aroma profile, offering a rapid and non-invasive analytical tool. acs.org

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) , a highly sensitive method for real-time monitoring of VOCs without the need for sample preparation. frontiersin.org

These advanced techniques are not only enhancing our ability to detect trace amounts of compounds but are also providing deeper insights into the complex interplay of volatiles in various systems. frontiersin.org

Advanced Analytical Techniques for Volatile Compound Analysis
TechniquePrincipleApplicationsAdvantages
GC-MSSeparates volatile compounds based on their physicochemical properties and identifies them by their mass spectra. alwsci.comWidespread use in flavor, fragrance, and environmental analysis. alwsci.comHigh sensitivity and specificity, extensive spectral libraries for identification. alwsci.com
HS-SPME-GC-MSA solvent-free extraction technique that concentrates volatiles from the headspace of a sample onto a coated fiber for GC-MS analysis. mdpi.comalwsci.comAnalysis of aroma compounds in food, beverages, and biological samples. mdpi.comSimple, efficient, and reduces sample matrix effects. alwsci.com
GC-OCombines GC separation with human olfaction to identify odor-active compounds. acs.orgPinpointing key aroma compounds in complex mixtures.Direct correlation of chemical data with sensory perception. acs.org
Electronic NoseAn array of chemical sensors that generates a characteristic aroma profile. acs.orgQuality control in the food and beverage industry, medical diagnostics.Rapid, non-invasive, and can be used for real-time monitoring. acs.org
PTR-MSA form of mass spectrometry that uses proton transfer reactions to ionize and detect VOCs with high sensitivity. frontiersin.orgReal-time monitoring of VOCs in air, breath, and food headspace.High sensitivity, real-time analysis, no sample preparation required. frontiersin.org

Integration of Advanced Computational Approaches with Experimental Validation

Computational chemistry and molecular modeling are becoming indispensable tools in the study of flavor and fragrance compounds. siemens.com These approaches allow for the prediction of various properties of molecules like this compound, thereby accelerating research and development.

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of a molecule with its sensory properties. nih.govacs.org This enables the in silico screening of large numbers of compounds to identify those with desired flavor or fragrance profiles, significantly reducing the need for extensive sensory analysis. acs.org

Molecular dynamics simulations can provide insights into the interactions between flavor molecules and their corresponding receptors, helping to elucidate the mechanisms of flavor perception. nih.gov Furthermore, computational methods are being developed to predict the reaction kinetics and equilibrium of esterification reactions, which can aid in the optimization of synthetic processes. acs.org

The integration of these computational predictions with experimental validation is crucial for building robust and reliable models. mdpi.com This synergistic approach, often referred to as scientific machine learning (SciML), is poised to revolutionize the design and discovery of new flavor and fragrance molecules. acs.orgresearchgate.net

Uncovering Novel Biological Roles and Mechanistic Insights

While this compound is primarily known for its contribution to aroma, there is a growing interest in understanding its broader biological roles. As a short-chain fatty acid ester, it is part of a class of compounds with diverse physiological functions. creative-proteomics.com

Research in this area is focused on several key aspects:

Olfactory Receptor Interactions : Identifying the specific olfactory receptors (ORs) that bind to this compound and characterizing the nature of these interactions is fundamental to understanding its aroma perception. nih.govwikipedia.org Olfactory receptors are a large family of G protein-coupled receptors, and a single odorant can interact with multiple receptors, and one receptor can recognize multiple odorants. wikipedia.org

Biochemical Pathways : Investigating the metabolic pathways of short-chain fatty acid esters in various biological systems is crucial. acs.org Short-chain fatty acids are known to be produced by gut microbiota and play a significant role in host metabolism. researchgate.net Understanding the fate of their ester derivatives is an important area of research.

Cellular and Physiological Effects : Beyond olfaction, there is potential for short-chain fatty acid esters to have other biological activities. For instance, short-chain fatty acids themselves are known to be involved in cellular energy metabolism and signaling. creative-proteomics.com Future research may uncover similar roles for their ester counterparts.

The elucidation of these novel biological roles and mechanistic insights will not only deepen our fundamental understanding of this compound but may also open up new avenues for its application in fields beyond the flavor and fragrance industry.

Q & A

Q. What are the optimal synthetic routes and purification strategies for Butyl 3,3-dimethylbutyrate?

The synthesis of alkyl 3,3-dimethylbutyrate esters typically involves esterification of 3,3-dimethylbutyric acid with the corresponding alcohol under acid catalysis. For example, ethyl 3,3-dimethylbutyrate was synthesized via treatment of intermediates with aqueous sodium bicarbonate to yield a colorless oil, as demonstrated in the purification of ethyl 2-(tert-butylamino)-3,3-dimethylbutyrate (Table I) . Adapting this method for butyl esters would require substituting ethanol with butanol and optimizing reaction conditions (e.g., temperature, catalyst loading). Post-synthesis purification via distillation or chromatography is critical to isolate the ester from unreacted acid or alcohol.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

Key spectral features include:

  • ¹H NMR : Distinct signals for the butyl chain (δ 0.92–1.65 ppm for CH₃ and CH₂ groups) and the 3,3-dimethyl moiety (δ 1.02 ppm, singlet).
  • ¹³C NMR : Peaks at δ 20–25 ppm (quaternary carbons of the dimethyl group) and δ 170–175 ppm (ester carbonyl). Differentiation from structural isomers (e.g., iso-butyl derivatives) relies on splitting patterns and chemical shifts of alkyl groups .

Q. What safety protocols are recommended for handling this compound?

While specific data for the butyl ester is limited, analogous esters (e.g., methyl 3,3-dimethylbutyrate) require precautions against inhalation and skin contact. Use fume hoods, gloves, and goggles. Refer to safety data sheets (SDS) for related compounds, such as ethyl 3,3-dimethylbutyrate, which recommends fresh air exposure and medical attention if inhaled .

Advanced Research Questions

Q. How does this compound interact with biological targets in inflammatory disease models?

Studies on 3,3-dimethylbutyrate derivatives (e.g., 3,3-dimethyl-1-butanol metabolites) demonstrate anti-inflammatory effects in collagen-induced arthritis (CIA) models. These compounds reduce arthritis severity by modulating immune pathways independent of choline trimethylamine lyase activity, suggesting a potential role in rheumatic disease research . Mechanistic studies should explore cytokine profiling (e.g., TNF-α, IL-6) and transcriptomic analysis of treated models.

Q. What analytical techniques are suitable for quantifying this compound in environmental or biological matrices?

  • GC-MS : Effective for volatile esters; use electron ionization (EI) to fragment the ester and confirm via characteristic ions (e.g., m/z 71 for the dimethylbutyrate moiety).
  • LC-MS/MS : Ideal for non-volatile or thermally labile derivatives. Employ multiple reaction monitoring (MRM) transitions for enhanced specificity in complex matrices . Calibration curves should be validated against certified reference standards.

Q. How can 3,3-dimethylbutyrate derivatives be leveraged in pharmaceutical design?

The 3,3-dimethylbutyrate group is a key moiety in prodrugs like Prednisolone butyl acetete, where it enhances lipophilicity and bioavailability. Structure-activity relationship (SAR) studies should evaluate ester chain length (ethyl vs. butyl) on pharmacokinetic parameters such as half-life and tissue distribution .

Data Contradictions and Resolution

Q. Discrepancies in reported CAS numbers for 3,3-dimethylbutyrate esters: How should researchers verify identity?

  • Methyl 3,3-dimethylbutyrate : CAS 10250-48-3 (EC 233-590-5) vs. 689-89-4 (EC 211-712-8) .
  • Ethyl 3,3-dimethylbutyrate : CAS 5340-78-3 . Cross-validate using spectral libraries (NIST Chemistry WebBook) and orthogonal techniques (e.g., FTIR for ester carbonyl bands at ~1740 cm⁻¹) .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to optimize esterification yield, varying alcohol-to-acid ratios and catalyst types (e.g., H₂SO₄ vs. Amberlyst®).
  • In Vivo Studies : For arthritis models, administer this compound via oral gavage and assess joint inflammation histologically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.